

# The chemical properties and structure of N-(2-Adamantyl)-N-(4-Bromophenyl)amine

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## Compound of Interest

Compound Name: *Bromantane*

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## An In-depth Technical Guide to N-(2-Adamantyl)-N-(4-Bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and biological activity of N-(2-Adamantyl)-N-(4-bromophenyl)amine, a compound also widely known as **Bromantane**.

## Chemical Properties and Structure

N-(2-Adamantyl)-N-(4-bromophenyl)amine is a synthetic compound belonging to the adamantane family. Its unique cage-like adamantyl group and the substituted phenyl ring contribute to its distinct physicochemical and pharmacological properties.<sup>[1]</sup>

## Physicochemical Properties

The key physicochemical properties of N-(2-Adamantyl)-N-(4-bromophenyl)amine are summarized in the table below. The compound is a white crystalline powder at room temperature.<sup>[2]</sup> While specific data on its boiling point is not readily available in the literature, its high melting point suggests it would be correspondingly high. Based on the "like dissolves like" principle and the solubility of related adamantane derivatives, it is predicted to have good solubility in nonpolar and moderately polar organic solvents, and poor solubility in water.<sup>[3]</sup>

Property	Value	Reference(s)
IUPAC Name	N-(4-bromophenyl)adamantan-2-amine	[1]
Synonyms	Bromantane, Ladasten, ADK-709	[1][4]
CAS Number	87913-26-6	[2][5]
Molecular Formula	C <sub>16</sub> H <sub>20</sub> BrN	[2][5]
Molecular Weight	306.24 g/mol	[2][5]
Appearance	White crystalline powder	[2]
Melting Point	107-109 °C	[4]
Boiling Point	Data not available	
Solubility	Predicted to be soluble in nonpolar and moderately polar organic solvents; poorly soluble in water.	[3]
Purity	≥95-99% (commercially available)	[2][6]

## Molecular Structure

A definitive crystal structure of N-(2-Adamantyl)-N-(4-bromophenyl)amine with experimentally determined bond lengths and angles is not publicly available at the time of this guide's publication. The structure consists of a rigid, tricyclic adamantane cage attached via a nitrogen atom to a 4-bromophenyl group. The adamantane moiety is highly lipophilic, which can facilitate passage across biological membranes.[7] The spatial arrangement of atoms in the adamantane core is similar to that in a diamond crystal lattice.[8]

## Experimental Protocols

### Synthesis of N-(2-Adamantyl)-N-(4-Bromophenyl)amine

A common method for the synthesis of N-(2-Adamantyl)-N-(4-bromophenyl)amine is the Leuckart-Wallach reaction, which involves the reductive amination of adamantanone.<sup>[1][4]</sup>

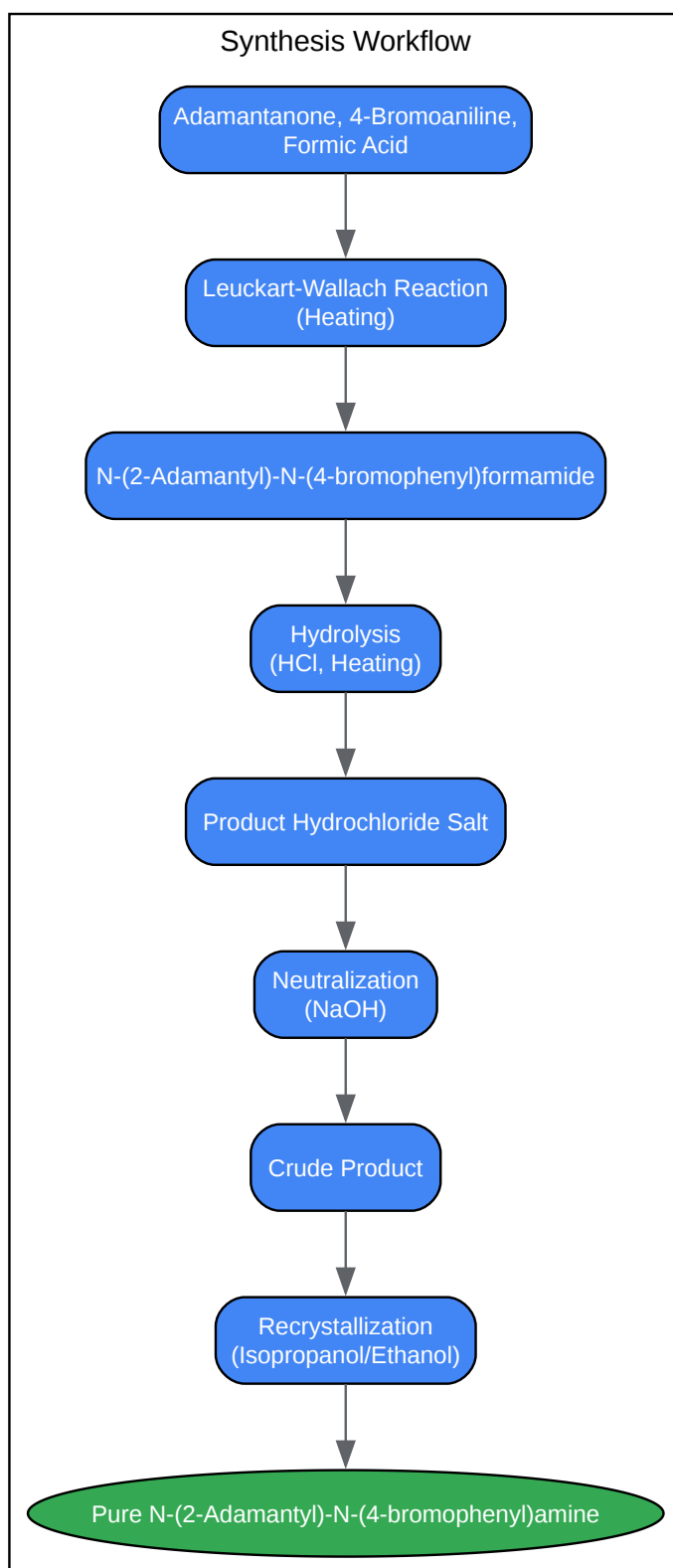
Reaction Scheme:

Adamantanone + 4-Bromoaniline  $\xrightarrow{\text{(Formic Acid)}}$  N-(2-Adamantyl)-N-(4-bromophenyl)formamide  $\rightarrow$  N-(2-Adamantyl)-N-(4-bromophenyl)amine

Detailed Methodology:

- **Formylation:** A mixture of adamantanone, 4-bromoaniline, and formic acid (in a molar ratio of approximately 1:2:4) is heated to boiling.<sup>[4]</sup>
- **Work-up:** After several hours, the excess formic acid is removed by distillation. The temperature of the reaction mixture is then raised to 110-130 °C and maintained until the adamantanone content is minimal (1-2%).<sup>[4]</sup>
- **Hydrolysis:** The resulting N-(2-Adamantyl)-N-(4-bromophenyl)formamide is hydrolyzed by adding hydrochloric acid and heating the mixture to its boiling point.<sup>[4]</sup>
- **Isolation and Purification:** The hydrochloride salt of the target product precipitates and is collected by filtration. The salt is then treated with an aqueous solution of sodium hydroxide to yield the free base. The crude product is purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield N-(2-Adamantyl)-N-(4-bromophenyl)amine as a white crystalline solid.<sup>[4]</sup>

The following diagram illustrates the general workflow for the synthesis of N-(2-Adamantyl)-N-(4-bromophenyl)amine.



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Synthesis Workflow Diagram

## Analytical Methods

The characterization of N-(2-Adamantyl)-N-(4-bromophenyl)amine can be performed using standard analytical techniques.

General Protocol for Spectroscopic Analysis:

- **Sample Preparation:** For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve the sample in a volatile organic solvent.
- **Data Acquisition:** Acquire the spectra using the appropriate spectrometer.
- **Data Analysis:** Process and interpret the obtained spectra to confirm the structure and purity of the compound.

Expected Spectroscopic Data:

Technique	Expected Features
$^1\text{H}$ NMR	Signals for the aromatic protons of the 4-bromophenyl group are expected in the range of $\delta$ 6.5-7.5 ppm. The protons of the adamantyl cage will appear as a series of broad multiplets in the upfield region, typically between $\delta$ 1.5-2.5 ppm. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.
$^{13}\text{C}$ NMR	Aromatic carbons will resonate in the $\delta$ 110-150 ppm region. The carbons of the adamantyl group will appear in the aliphatic region, generally between $\delta$ 25-60 ppm. <a href="#">[9]</a>
IR Spectroscopy	A characteristic N-H stretching vibration for a secondary amine is expected around 3350-3310 $\text{cm}^{-1}$ . C-H stretching vibrations from the adamantyl and phenyl groups will be observed around 2850-3100 $\text{cm}^{-1}$ . Aromatic C=C stretching bands will appear in the 1400-1600 $\text{cm}^{-1}$ region. The C-N stretching vibration for an aromatic amine is expected in the 1250-1335 $\text{cm}^{-1}$ range. <a href="#">[10]</a>
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ is expected at $m/z$ 305 and 307 with approximately equal intensity due to the isotopic abundance of bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). Fragmentation will likely involve the loss of the bromine atom and cleavage of the adamantyl cage.

## Biological Activity and Signaling Pathways

N-(2-Adamantyl)-N-(4-bromophenyl)amine, or **Bromantane**, is recognized for its unique pharmacological profile as an atypical psychostimulant and anxiolytic.[\[1\]](#) It is classified as an

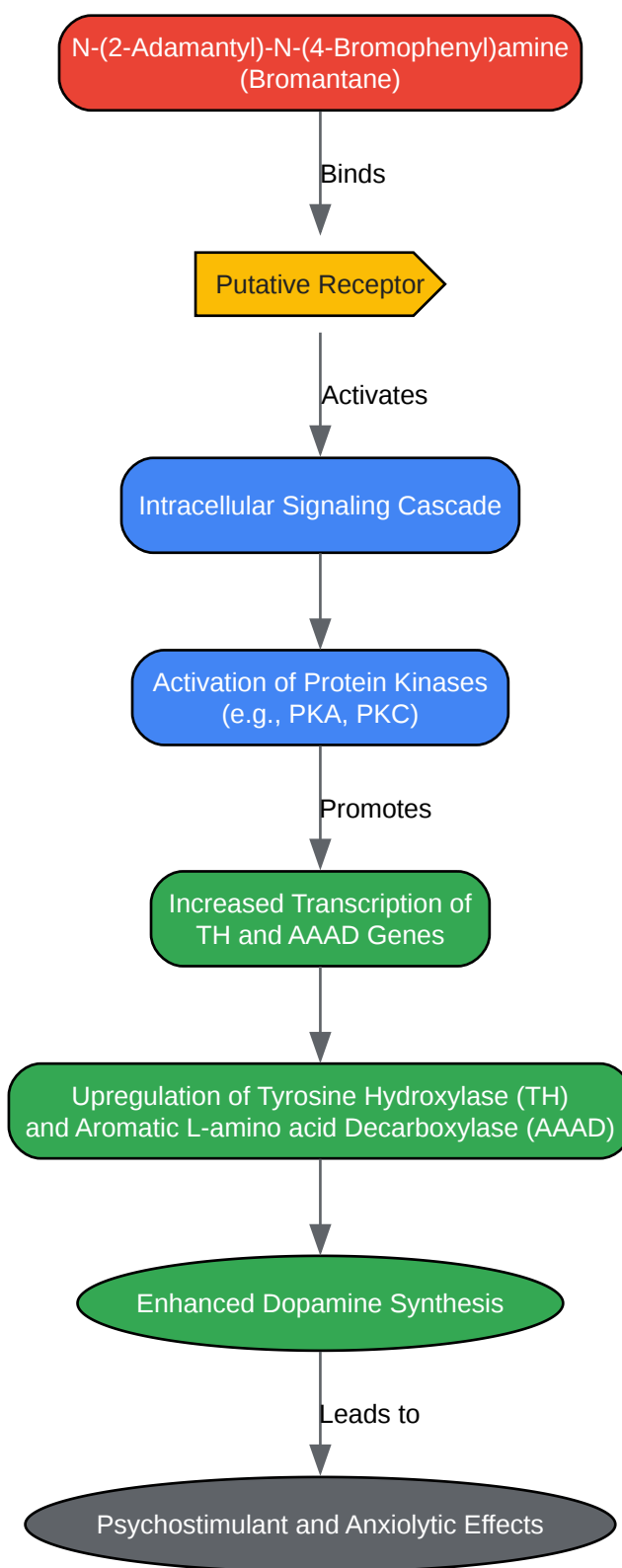
actoprotector, a substance that enhances the body's resistance to various stressors and improves physical and mental performance.[11]

## Mechanism of Action

The primary mechanism of action of **Bromantane** involves the enhancement of the dopaminergic system. Unlike typical stimulants that act as dopamine reuptake inhibitors, **Bromantane** indirectly upregulates the synthesis of dopamine.[1][11] This is achieved through the increased expression of key enzymes in the dopamine biosynthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[1][11] The upregulation of these enzymes leads to a sustained increase in dopamine levels in various brain regions.[1] Additionally, some studies suggest that **Bromantane** may have an effect on the serotonergic system and GABAergic mediation.[12]

## Signaling Pathway

The proposed signaling pathway for **Bromantane**'s enhancement of dopamine synthesis is depicted below. It is hypothesized that **Bromantane** initiates an intracellular signaling cascade that leads to the activation of protein kinases, which in turn promote the transcription of the genes for tyrosine hydroxylase and aromatic L-amino acid decarboxylase.[1]



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Proposed Signaling Pathway

## Conclusion

N-(2-Adamantyl)-N-(4-bromophenyl)amine is a fascinating molecule with a unique chemical structure and a complex pharmacological profile. Its ability to enhance dopamine synthesis without the typical mechanisms of classical stimulants makes it a compound of significant interest for researchers in neuroscience and drug development. This guide provides a foundational understanding of its properties and synthesis, which can serve as a valuable resource for further investigation into its therapeutic potential.

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